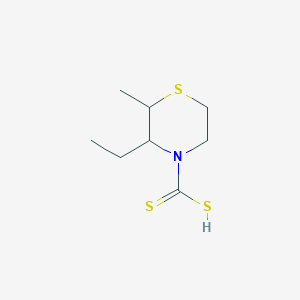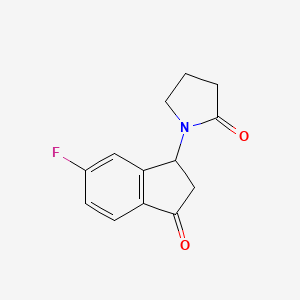
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a fluoro-substituted indenone moiety attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- can be achieved through various organic synthesis routes. One common method involves the reaction of 6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl chloride with pyrrolidinone under basic conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the fluoro-substituted indenone moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Scientific Research Applications
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrrolidinone derivatives and fluoro-substituted indenones. Compared to these compounds, 2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2-Pyrrolidinone, 1-(6-bromo-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- 2-Pyrrolidinone, 1-(6-chloro-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- 2-Pyrrolidinone, 1-(6-methoxy-2,3-dihydro-3-oxo-1H-inden-1-yl)- .
Properties
CAS No. |
828267-61-4 |
|---|---|
Molecular Formula |
C13H12FNO2 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
1-(6-fluoro-3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12FNO2/c14-8-3-4-9-10(6-8)11(7-12(9)16)15-5-1-2-13(15)17/h3-4,6,11H,1-2,5,7H2 |
InChI Key |
QXJGBLOXHRLAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CC(=O)C3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
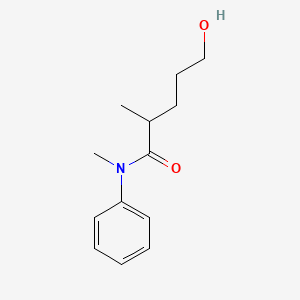

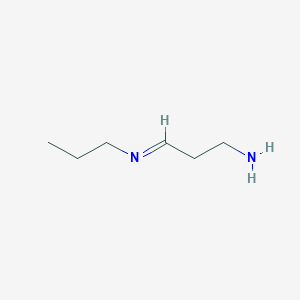

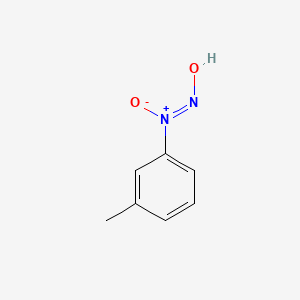
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
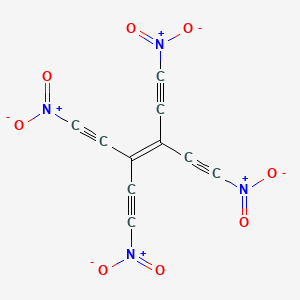
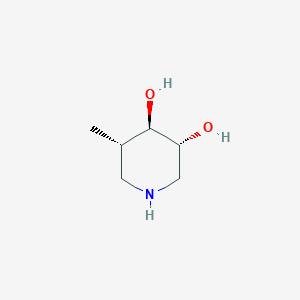
![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
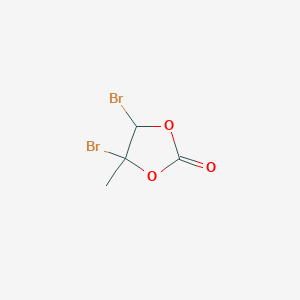
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
